2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-phenoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-phenoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H17F2N5O4 and its molecular weight is 477.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrochemical Properties and Synthesis
Research on tetrasubstituted tetraphenylethenes, similar in complexity to the compound , investigates their synthesis and electrochemical properties. These compounds have been studied for their unique electron processes during oxidation and solvent-dependent comproportionation constants, indicating potential applications in materials science and electrochemistry (Schreivogel et al., 2006).
Fluorescent Probes for Sensing
Another study explored benzoxazole and benzothiazole derivatives for their applicability as fluorescent probes in sensing magnesium and zinc cations. These compounds' sensitivity to pH changes suggests their use in developing sensitive, selective sensors for environmental or biological applications (Tanaka et al., 2001).
Optoelectrochemical Properties
Research on star-shaped pyrrole and thiophene functionalized monomers delves into their synthesis and the optoelectrochemical properties of the resulting copolymers. Such compounds, due to their electronic transitions and bandgap properties, could be significant in the development of new materials for electronic and optoelectronic devices (Ak & Toppare, 2009).
Domino Cyclization for γ-Lactam Synthesis
A novel route to bicyclic γ-lactams through a multi-component cyclization process was discovered, highlighting a method for synthesizing complex organic structures that could have implications in pharmaceutical chemistry and synthetic methodology (Goryaeva et al., 2023).
Synthesis of Benzoxazoles
The synthesis of 2- and 4-formylpyrido[2,1-b]benzoxazoles from o-acetaminophenols demonstrates innovative synthetic routes to complex heterocyclic compounds, which could be relevant in developing new pharmaceuticals or materials (Li et al., 2009).
Properties
IUPAC Name |
2-[5-(3,4-difluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-phenoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N5O4/c25-18-11-8-15(12-19(18)26)31-23(33)21-22(24(31)34)30(29-28-21)13-20(32)27-14-6-9-17(10-7-14)35-16-4-2-1-3-5-16/h1-12,21-22H,13H2,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXJDNPYCLIYDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C4C(C(=O)N(C4=O)C5=CC(=C(C=C5)F)F)N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.